molecular formula C14H24N2O3 B15251694 2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone

2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone

Cat. No.: B15251694
M. Wt: 268.35 g/mol
InChI Key: ZDXLFXJDMGFGNK-JHJVBQTASA-N
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Description

2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone is a complex organic compound with a unique structure that includes a pyrano-pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrano-pyrrolidine core through cyclization reactions, followed by functional group modifications to introduce the methoxy and pyrrolidin-1-ylethanone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to interact with specific molecular targets in the body.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone: This compound is unique due to its specific structural features, such as the pyrano-pyrrolidine core and the methoxy and pyrrolidin-1-ylethanone moieties.

    Other Pyrano-Pyrrolidine Compounds: These compounds share the pyrano-pyrrolidine core but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine core but lacking the pyrano ring may have different reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C14H24N2O3/c17-14(16-7-1-2-8-16)10-18-9-11-3-4-12-13(19-11)5-6-15-12/h11-13,15H,1-10H2/t11-,12-,13-/m1/s1

InChI Key

ZDXLFXJDMGFGNK-JHJVBQTASA-N

Isomeric SMILES

C1CCN(C1)C(=O)COC[C@H]2CC[C@@H]3[C@H](O2)CCN3

Canonical SMILES

C1CCN(C1)C(=O)COCC2CCC3C(O2)CCN3

Origin of Product

United States

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